n-(5-Fluoro-2,4-dinitrophenyl)acetamide
Overview
Description
N-(5-Fluoro-2,4-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H6FN3O5 and a molecular weight of 243.15 g/mol . . This compound is characterized by the presence of a fluorine atom and two nitro groups attached to a phenyl ring, along with an acetamide group. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)acetamide typically involves the nitration of 5-fluoroacetanilide. The process begins with the fluorination of acetanilide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2 and 4 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic attack. Common nucleophiles include amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Substituted Phenyl Derivatives: Nucleophilic substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Fluoro-2,4-dinitrophenyl)acetamide is used in several scientific research fields:
Chemistry: It serves as a reagent for the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)acetamide involves its interaction with nucleophiles due to the electron-deficient nature of the aromatic ring. The nitro groups and the fluorine atom increase the electrophilicity of the ring, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks the fluorine atom.
5-Fluoro-2-nitroaniline: Contains only one nitro group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an acetamide group.
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)acetamide is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical reactivity and properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(5-fluoro-2,4-dinitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBXUWOTXPNTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293287 | |
Record name | n-(5-fluoro-2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-18-1 | |
Record name | Acetanilide,4'-dinitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(5-fluoro-2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dinitro-5-fluoroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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